8,10-dimethyl-N-(2-morpholinoethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyrazolo[3,4-d]pyrimidines and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines are nitrogen-containing heterocyclic compounds. They are considered as privileged core skeletons in the biologically active compounds and like a bioisostere of natural purine .
Synthesis Analysis
These compounds can be synthesized using various methods. For instance, a new set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a fused nitrogen-containing heterocyclic ring system .Chemical Reactions Analysis
These compounds can undergo various chemical reactions, including aromatic substitution reactions such as nitration, halogenation, and formylation .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds can vary depending on their specific structures. For instance, some of these compounds have been found to have good solubility in green solvents .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
8,10-Dimethyl-N-(2-morpholinoethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine, part of the pyrido[2′,3′:3,4]pyrazolo[1,5-a]pyrimidines family, is synthesized through cyclocondensation of 3-amine-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridine with ethyl malonates and α-acetyl-γ-butyrlolactone. Derivatives are obtained via reactions with POCl3 followed by NaN3, leading to tetraheterocyclic systems through cyclization with primary amines. This highlights the compound's utility in forming complex heterocyclic structures (El-Essawy, 2010).
Antimicrobial Applications
Compounds containing pyrazolo, pyrimidine, and morpholine analogues, similar in structure to the target compound, demonstrate promising antimicrobial activity. Synthesized derivatives exhibit significant efficacy against various bacterial and fungal strains, indicating potential applications in developing new antimicrobial agents (Desai, Patel, & Dave, 2016).
Heterocyclic Synthesis and Biological Activity
The synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiation demonstrates a method for creating compounds with insecticidal and antibacterial potential. This approach underscores the role of heterocyclic chemistry in designing bioactive molecules with specific applications in agriculture and medicine (Deohate & Palaspagar, 2020).
Antioxidant and Kinase Inhibition
Synthesis of new pyrazolopyridine derivatives and their evaluation as antioxidants and Ser/Thr kinase inhibitors showcase the compound's potential in therapeutic applications, particularly in targeting enzymes involved in cancer and other diseases. These derivatives exhibit promising activity, highlighting the importance of such compounds in drug discovery and development (Gouda, 2012); (Loidreau et al., 2012).
Structural Reactions and Applications
Studies on the reactions of related compounds with nitrogen-containing bases reveal diverse outcomes based on the reacting amines, leading to novel heterocyclic structures. This variability in reaction outcomes emphasizes the versatility of pyrazolopyrimidin derivatives in synthesizing new chemical entities with potential pharmacological applications (Shablykin et al., 2008).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
11,13-dimethyl-N-(2-morpholin-4-ylethyl)-4-propyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N6O/c1-4-5-16-13-17(21-6-7-25-8-10-27-11-9-25)26-20(23-16)18-14(2)12-15(3)22-19(18)24-26/h12-13,21H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIJORQZCHANEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C3C(=CC(=NC3=NN2C(=C1)NCCN4CCOCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8,10-dimethyl-N-(2-morpholinoethyl)-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.